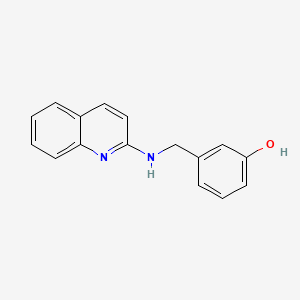
3-(Quinolin-2-ylaminomethyl)-phenol
Cat. No. B8338216
M. Wt: 250.29 g/mol
InChI Key: LKSUDSMBCAWGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07005440B1
Procedure details


To a solution of 3-[(2-methoxyethoxy)-methoxy]-benzylamine (422 mg, 2 mmol, example 9) in DMSO (4 mL) is added 2-chloroquinoline (328 mg, 2 mmol). The resulting solution is warmed to 140° C. and stirred at this temperature for 3 h. The resulting mixture is cooled, diluted with water, then extracted with ethyl acetate. The organic extract is washed with brine, dried over MgSO4 and concentrated. The residue is taken up in methanol (10 mL) then p-toluene sulphonic acid monohydrate (190 mg, 1 mmol) is added. This mixture is warmed to 60° C. and stirred at this temperature for 2 h. The reaction mixture is then cooled, concentrated under reduced pressure and the residue purified by flash chromatography (silica, 30% ethyl acetate in dichloromethane) to give the title compound. MS (ESI) 251 (M+H)+.
Name
3-[(2-methoxyethoxy)-methoxy]-benzylamine
Quantity
422 mg
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
COCCOC[O:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][NH2:12].Cl[C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CS(C)=O.O>[N:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:25]=[CH:26][C:17]=1[NH:12][CH2:11][C:10]1[CH:9]=[C:8]([OH:7])[CH:15]=[CH:14][CH:13]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
3-[(2-methoxyethoxy)-methoxy]-benzylamine
|
|
Quantity
|
422 mg
|
|
Type
|
reactant
|
|
Smiles
|
COCCOCOC=1C=C(CN)C=CC1
|
|
Name
|
|
|
Quantity
|
328 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
190 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture is cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture is warmed to 60° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then cooled
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by flash chromatography (silica, 30% ethyl acetate in dichloromethane)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC2=CC=CC=C12)NCC=1C=C(C=CC1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
